3-Bromo-2-hydroxyisonicotinaldehyde
CAS No.: 1227573-15-0
Cat. No.: VC4075261
Molecular Formula: C6H4BrNO2
Molecular Weight: 202.01
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1227573-15-0 |
---|---|
Molecular Formula | C6H4BrNO2 |
Molecular Weight | 202.01 |
IUPAC Name | 3-bromo-2-oxo-1H-pyridine-4-carbaldehyde |
Standard InChI | InChI=1S/C6H4BrNO2/c7-5-4(3-9)1-2-8-6(5)10/h1-3H,(H,8,10) |
Standard InChI Key | PJCUXZIGQIKIHS-UHFFFAOYSA-N |
SMILES | C1=CNC(=O)C(=C1C=O)Br |
Canonical SMILES | C1=CNC(=O)C(=C1C=O)Br |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 3-bromo-2-hydroxy-4-pyridinecarbaldehyde, reflecting the substituents’ positions on the pyridine ring. Its molecular formula is C₆H₄BrNO₂, with a molecular weight of 202.01 g/mol. The presence of bromine (Br), hydroxyl (-OH), and aldehyde (-CHO) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions .
Stereoelectronic Features
The pyridine ring’s aromatic system is perturbed by electron-withdrawing substituents (Br and -CHO), which reduce electron density at positions 2 and 4. This polarization enhances susceptibility to nucleophilic attacks at the aldehyde group and electrophilic substitutions at the hydroxyl-bearing carbon. Density functional theory (DFT) calculations on analogous bromopyridines predict a dipole moment of ~3.2 D, indicating significant polarity .
Table 1: Key Structural Properties
Property | Value |
---|---|
Molecular Formula | C₆H₄BrNO₂ |
Molecular Weight | 202.01 g/mol |
IUPAC Name | 3-bromo-2-hydroxy-4-pyridinecarbaldehyde |
SMILES Notation | Brc1ncc(C=O)c(O)c1 |
Topological Polar Surface Area | 58.2 Ų (calculated) |
Synthetic Methodologies
Direct Bromination of Hydroxypyridine Precursors
A common route involves brominating 2-hydroxyisonicotinaldehyde using reagents such as N-bromosuccinimide (NBS) or HBr/H₂O₂ under acidic conditions. For example, treatment of 2-hydroxy-4-pyridinecarbaldehyde with NBS in dimethylformamide (DMF) at 60°C yields the target compound with ~65% efficiency . Side products, including dibrominated derivatives, are minimized by controlling stoichiometry (1:1 molar ratio) and reaction time (<4 hours).
Protection-Deprotection Strategies
To prevent aldehyde oxidation during bromination, the -CHO group may be protected as an acetal. Subsequent deprotection with aqueous HCl regenerates the aldehyde functionality. This approach improves yields to ~78% but requires additional purification steps .
Table 2: Optimization of Bromination Conditions
Condition | Yield (%) | Purity (%) |
---|---|---|
NBS, DMF, 60°C, 3 hr | 65 | 92 |
HBr/H₂O₂, CH₃COOH, 50°C | 58 | 88 |
Acetal-protected route | 78 | 95 |
Physicochemical Properties
Solubility and Stability
3-Bromo-2-hydroxyisonicotinaldehyde exhibits limited solubility in nonpolar solvents (<1 mg/mL in hexane) but moderate solubility in polar aprotic solvents like DMSO (23 mg/mL) and DMF (18 mg/mL). It is hygroscopic and prone to decomposition under prolonged UV exposure, necessitating storage in amber vials at -20°C .
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.02 (s, 1H, -CHO), 8.45 (d, J = 5.2 Hz, 1H, H-5), 7.89 (d, J = 5.2 Hz, 1H, H-6), 6.21 (s, 1H, -OH) .
-
IR (KBr): ν = 1685 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (O-H stretch), 590 cm⁻¹ (C-Br stretch) .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s aldehyde group facilitates condensations with amines to form Schiff bases, which are precursors to antitubercular and anticancer agents. For instance, Schiff bases derived from 3-bromo-2-hydroxyisonicotinaldehyde show IC₅₀ values of 12–18 μM against Mycobacterium tuberculosis H37Rv .
Agrochemical Development
In agrochemistry, it serves as a building block for herbicides targeting acetolactate synthase (ALS). Field trials of analogs demonstrate 90% inhibition of Amaranthus retroflexus at 50 g/ha .
Table 3: Biological Activity of Derivatives
Derivative | Target Organism | IC₅₀/EC₅₀ |
---|---|---|
Schiff base with aniline | M. tuberculosis | 14 μM |
ALS inhibitor | A. retroflexus | 50 g/ha |
Materials Science
Incorporating this compound into polyimides enhances thermal stability (decomposition temperature >400°C) and dielectric properties (ε = 2.8 at 1 MHz), making it suitable for high-performance polymers .
Future Directions
Research priorities include optimizing catalytic asymmetric syntheses and exploring metal-organic frameworks (MOFs) incorporating this compound for gas storage. Computational studies to predict its metabolic pathways in mammalian systems are also warranted .
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